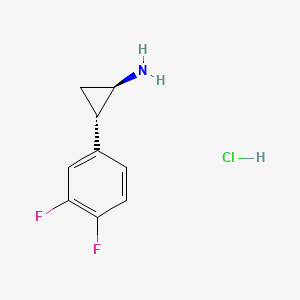
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Overview
Description
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a chiral amine compound with significant potential in medicinal chemistry. The compound features a cyclopropane ring substituted with a 3,4-difluorophenyl group and an amine group, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is typically followed by purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, amine derivatives, and oxidized products such as ketones and aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity, including its role as a building block in the synthesis of biologically active molecules. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of drugs targeting various diseases, including neurological disorders and infections.
Industry
The compound finds applications in the pharmaceutical industry for the large-scale production of active pharmaceutical ingredients (APIs). Its unique structure and reactivity make it a valuable component in drug development pipelines.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity. The cyclopropane ring’s rigidity and the presence of fluorine atoms enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanol
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropane carboxylic acid
Uniqueness
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is unique due to its chiral nature and the presence of both a cyclopropane ring and a difluorophenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLOCHFFLYHPS-RDNZEXAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156491-10-9, 1402222-66-5 | |
| Record name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9Y2C88ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


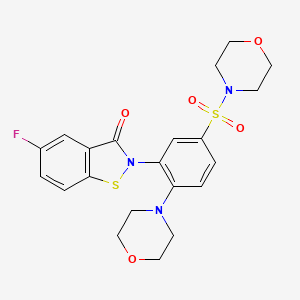
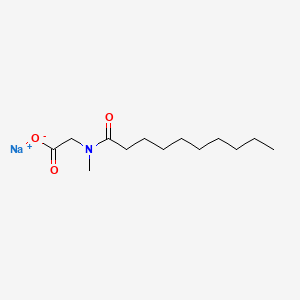
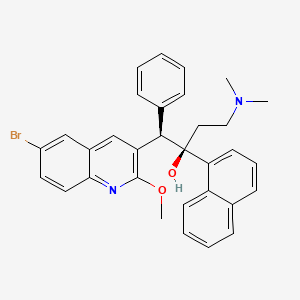
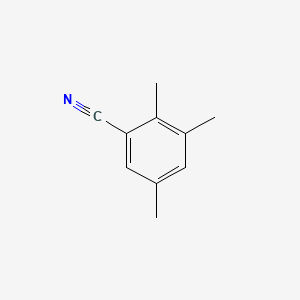

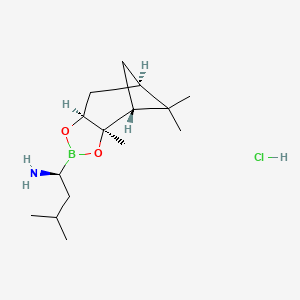
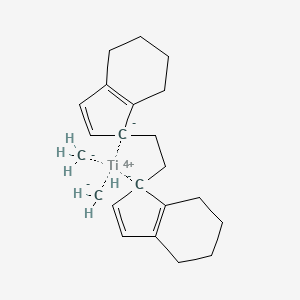
![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)

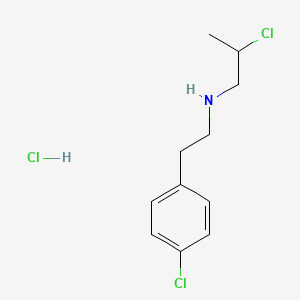

![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
